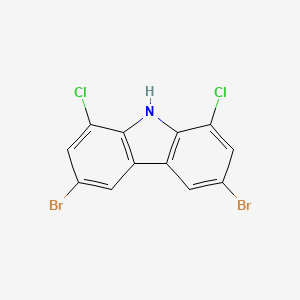
3,6-dibromo-1,8-dichloro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-1,8-dichloro-9H-carbazole is a halogenated derivative of carbazole, an aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .
Métodos De Preparación
3,6-Dibromo-1,8-dichloro-9H-carbazole can be synthesized through several methods. One common method involves the bromination of carbazole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane and a catalyst such as silica gel. This method yields a high product rate of around 89.5% . Another method involves the use of liquid bromine and silica gel as a catalyst .
Análisis De Reacciones Químicas
3,6-Dibromo-1,8-dichloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the carbazole ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: The bromo-substituents enable the compound to participate in coupling reactions such as Suzuki coupling and Kumada polymerization.
Aplicaciones Científicas De Investigación
3,6-Dibromo-1,8-dichloro-9H-carbazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,6-dibromo-1,8-dichloro-9H-carbazole involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, including those involved in oxidative stress and energy metabolism . The compound’s effects on ATP synthesis and reactive oxygen species (ROS) production have been studied in the context of its potential toxicological effects .
Comparación Con Compuestos Similares
3,6-Dibromo-1,8-dichloro-9H-carbazole can be compared with other halogenated carbazole derivatives, such as:
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: This compound is used in similar coupling reactions and polymer synthesis.
1,8-Dibromo-3,6-dichloro-9H-carbazole: This is another halogenated derivative with similar properties and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and suitability for various applications.
Propiedades
Fórmula molecular |
C12H5Br2Cl2N |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
3,6-dibromo-1,8-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H5Br2Cl2N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H |
Clave InChI |
YNNIMRNHVCQOIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)
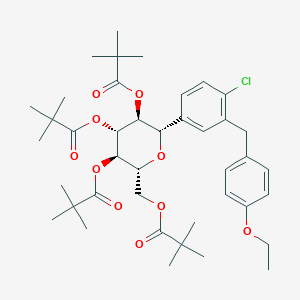
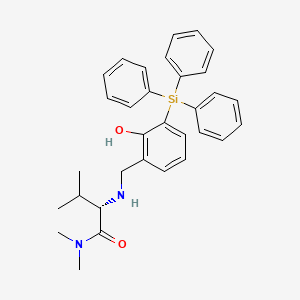

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B15282366.png)

![6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282373.png)
![3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione](/img/structure/B15282379.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
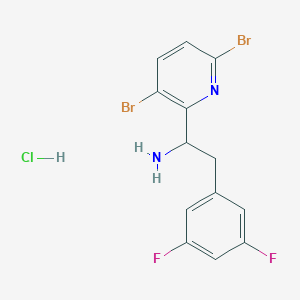
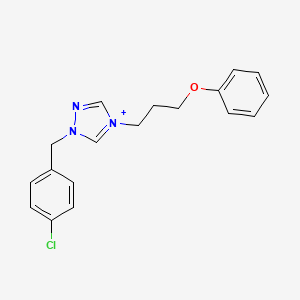
![Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15282406.png)

![(4-Chlorophenyl){4-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B15282411.png)
